molecular formula C10F20 B1501620 Perfluoro(1,2-diethylcyclohexane) CAS No. 75169-49-2

Perfluoro(1,2-diethylcyclohexane)

Cat. No.: B1501620
CAS No.: 75169-49-2
M. Wt: 500.07 g/mol
InChI Key: OEDOFOJJNOOWEM-UHFFFAOYSA-N
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Description

Perfluoro(1,2-diethylcyclohexane) is a useful research compound. Its molecular formula is C10F20 and its molecular weight is 500.07 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Perfluoro(1,2-diethylcyclohexane) is a type of per- and polyfluoroalkyl substance (PFAS). The primary targets of PFAS are believed to be the peroxisome proliferator receptors (PPRs), particularly the alpha subtype . PPRs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes.

Mode of Action

The interaction of Perfluoro(1,2-diethylcyclohexane) with its targets involves the activation of peroxisome proliferator receptor alpha (PPRα). This activation is considered the primary mechanism of action in rodent hepatocyte-induced proliferation . The human relevance of this mechanism is uncertain .

Biochemical Pathways

The activation of PPRα by PFAS affects various biochemical pathways. RNA-sequencing studies have shown that PFAS exposure results in the differential expression of several genes . Upstream regulator analysis revealed that all three PFAS induced activation of p53 and inhibition of androgen receptor and NR1D1, a transcriptional repressor important in circadian rhythm .

Pharmacokinetics

They are resistant to metabolic degradation, which can lead to long biological half-lives .

Result of Action

The activation of PPRα by Perfluoro(1,2-diethylcyclohexane) can lead to several adverse effects on the liver, including increased proliferation, hepatomegaly, steatosis, hypercholesterolemia, nonalcoholic fatty liver disease, and liver cancers .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Perfluoro(1,2-diethylcyclohexane). For instance, the presence of other chemicals in the environment can affect its bioavailability and toxicity. Furthermore, the compound’s stability and resistance to degradation mean that it can persist in the environment for extended periods .

Properties

IUPAC Name

1,1,2,2,3,3,4,4,5,6-decafluoro-5,6-bis(1,1,2,2,2-pentafluoroethyl)cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10F20/c11-1(5(17,18)9(25,26)27)2(12,6(19,20)10(28,29)30)4(15,16)8(23,24)7(21,22)3(1,13)14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDOFOJJNOOWEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)F)(C(C(F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10F20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681080
Record name 1,1,2,2,3,3,4,4,5,6-Decafluoro-5,6-bis(pentafluoroethyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75169-49-2
Record name 1,1,2,2,3,3,4,4,5,6-Decafluoro-5,6-bis(pentafluoroethyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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